molecular formula C15H17BrN2O2S B13903054 trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid

trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid

Cat. No.: B13903054
M. Wt: 369.3 g/mol
InChI Key: WMTHWGNMWPVKPT-UHFFFAOYSA-N
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Description

trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 g/mol This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzothiazole moiety, which is further brominated

Preparation Methods

The synthesis of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves multiple steps. The key steps include the formation of the benzothiazole ring, bromination, and subsequent attachment to the cyclohexane ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and cyclohexane carboxylic acids. Compared to these compounds, trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid is unique due to the presence of both the benzothiazole and cyclohexane moieties, as well as the bromine atom. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20)

InChI Key

WMTHWGNMWPVKPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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